3-(2,4,6-Trimethylphenyl)-3-pentanol
CAS No.:
Cat. No.: VC13541500
Molecular Formula: C14H22O
Molecular Weight: 206.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22O |
|---|---|
| Molecular Weight | 206.32 g/mol |
| IUPAC Name | 3-(2,4,6-trimethylphenyl)pentan-3-ol |
| Standard InChI | InChI=1S/C14H22O/c1-6-14(15,7-2)13-11(4)8-10(3)9-12(13)5/h8-9,15H,6-7H2,1-5H3 |
| Standard InChI Key | RITDHZKPPGNOOC-UHFFFAOYSA-N |
| SMILES | CCC(CC)(C1=C(C=C(C=C1C)C)C)O |
| Canonical SMILES | CCC(CC)(C1=C(C=C(C=C1C)C)C)O |
Introduction
Structural and Molecular Characteristics
Molecular Framework and Bonding
The compound’s structure consists of a five-carbon chain (pentanol) with a hydroxyl group (-OH) and a mesityl group (2,4,6-trimethylphenyl) attached to the third carbon. This configuration places it within the tertiary alcohol class, sharing similarities with 3-methyl-3-pentanol (C6H12O), which has a hydroxyl group and two methyl substituents at the third carbon . The mesityl group introduces steric hindrance and aromaticity, likely enhancing thermal stability and influencing reactivity.
Table 1: Comparative Molecular Properties of Tertiary Alcohols
The mesityl group’s electron-donating methyl substituents may increase hydrophobicity, as evidenced by the higher LogP of 2,3,4-trimethyl-3-pentanol (2.31) compared to 3-methyl-3-pentanol (1.11) .
Spectroscopic Features
While direct spectral data for 3-(2,4,6-trimethylphenyl)-3-pentanol are unavailable, its analogs provide benchmarks:
-
NMR: The mesityl group’s aromatic protons would resonate near δ 6.7–7.1 ppm, while methyl groups on the phenyl ring would appear as singlets around δ 2.3–2.5 ppm .
-
IR: A broad O-H stretch near 3400 cm⁻¹ and C-O stretches at 1050–1150 cm⁻¹ are expected, consistent with tertiary alcohols .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 3-(2,4,6-trimethylphenyl)-3-pentanol may parallel methods used for 3-methyl-3-pentanol, which is prepared via carbamyl chloride reactions with calcium carbonate . A plausible route involves:
-
Friedel-Crafts Alkylation: Reacting mesitylene (1,3,5-trimethylbenzene) with 3-pentanol in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the mesityl group.
-
Grignard Reaction: Adding a mesitylmagnesium bromide to a ketone precursor, such as 3-pentanone, followed by hydrolysis.
Key Reaction:
This method mirrors the synthesis of spiromesifen intermediates, where mesityl groups are incorporated via ketoenole frameworks .
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from petroleum ether, as described for 3-methyl-3-pentanol , would likely isolate the target compound. Yields could approximate 70–85%, similar to those of structurally related alcohols .
Physicochemical Properties
Thermal Stability and Phase Behavior
The mesityl group’s steric bulk may elevate the boiling point relative to simpler tertiary alcohols. For example, 3-methyl-3-pentanol boils at 122.4°C , whereas 3-(2,4,6-trimethylphenyl)-3-pentanol is estimated to boil near 180–200°C. The compound is expected to be a viscous liquid at room temperature, akin to 2,3,4-trimethyl-3-pentanol .
Solubility and Partitioning
-
Aqueous Solubility: Limited solubility in water (<1 g/L) due to high LogP (~3.5–4.0).
-
Organic Solvents: Miscible with chloroform, ethyl ether, and dichloromethane, as observed in 3-methyl-3-pentanol .
Applications in Organic Synthesis and Pharmacology
Pharmaceutical Intermediates
Tertiary alcohols like 3-methyl-3-pentanol serve as precursors to tranquilizers (e.g., emylcamate) . The mesityl derivative could act as a bulking group in prodrugs, enhancing lipid solubility and blood-brain barrier penetration.
Flavor and Fragrance Industry
Analogous to 2,3,4-trimethyl-3-pentanol’s use in food flavoring , the mesityl variant may contribute earthy or woody notes in perfumery.
Agricultural Chemistry
Spiromesifen’s success as an insecticide suggests that mesityl-containing alcohols could stabilize bioactive molecules, improving resistance to environmental degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume